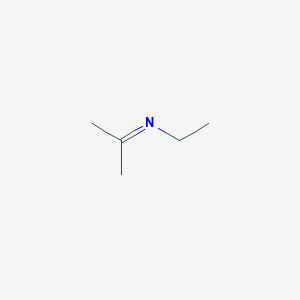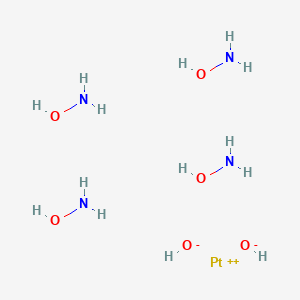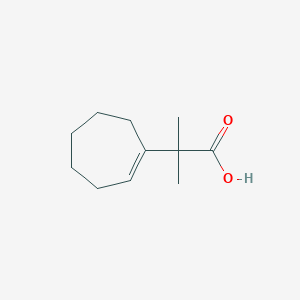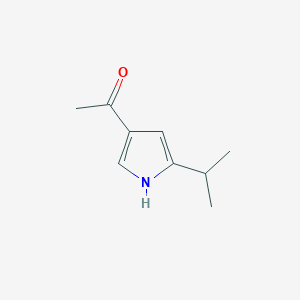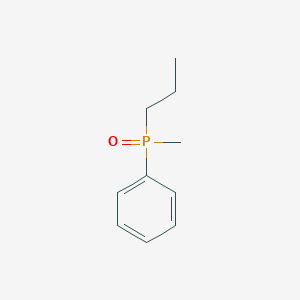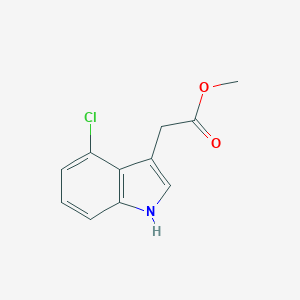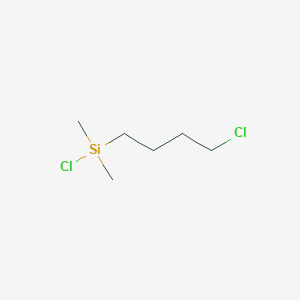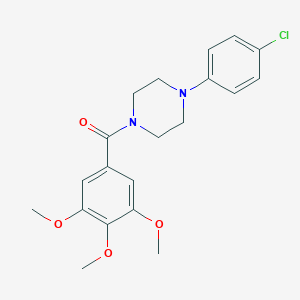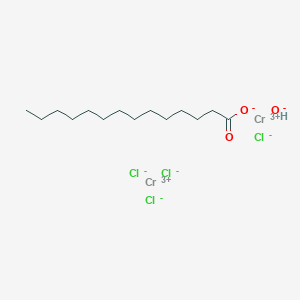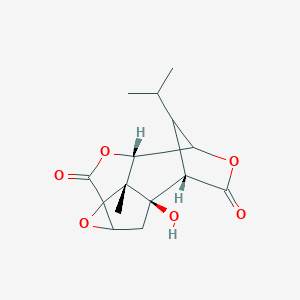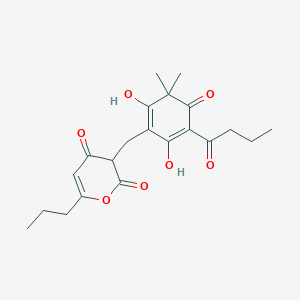
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as DMHP and is a derivative of the benzocycloheptapyridine class of compounds.
作用机制
DMHP acts as a dopamine transporter blocker, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the compound's potential use in addiction treatment and pain management.
生化和生理效应
DMHP has been shown to have both biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can result in a euphoric effect. It has also been shown to have analgesic properties, which can result in a reduction in pain perception.
实验室实验的优点和局限性
DMHP has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in high yields. It also has a well-understood mechanism of action, making it a useful tool for studying dopamine transport. However, DMHP also has limitations. It can be difficult to work with due to its high potency, and it has not been extensively studied in vivo.
未来方向
There are several future directions for research on DMHP. One potential area of study is its use in addiction treatment. DMHP has shown promise in modulating dopamine release, which could be useful in treating addiction. Another area of study is its potential use in pain management. DMHP has been shown to have analgesic properties, making it a potential candidate for pain management. Additionally, further research could be done to better understand the biochemical and physiological effects of DMHP.
合成方法
DMHP is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-inden-5-amine with 2-bromo-1-(4-methylphenyl)ethanone. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to yield DMHP. This synthesis method has been optimized to produce high yields of DMHP with high purity.
科学研究应用
DMHP has been used in various scientific research applications, including studies on the central nervous system, addiction, and pain management. DMHP has been shown to have potential as a treatment for addiction due to its ability to modulate dopamine release in the brain. It has also been shown to have analgesic properties, making it a potential candidate for pain management.
属性
CAS 编号 |
34144-64-4 |
|---|---|
产品名称 |
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide |
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC 名称 |
N-methyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O/c1-17-16(19)15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10,15H,8-9H2,1H3,(H,17,19) |
InChI 键 |
ZMZPGCLLNOGDTA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
规范 SMILES |
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



